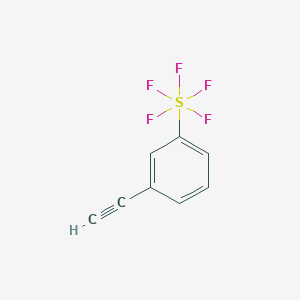

3-(Pentafluorothio)phenylacetylene

描述

属性

IUPAC Name |

(3-ethynylphenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5S/c1-2-7-4-3-5-8(6-7)14(9,10,11,12)13/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELVZKLFWXZJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901231310 | |

| Record name | Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426290-10-9 | |

| Record name | Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, (3-ethynylphenyl)pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of 3-(pentafluorothio)phenylacetylene and related compounds.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanisms of reactions involving phenylacetylenes. rsc.orgresearchgate.net DFT calculations allow for the exploration of potential reaction pathways, the identification of transition states, and the determination of activation energies, thereby providing a detailed picture of reaction kinetics and selectivity. rsc.org For instance, DFT studies on reactions of phenylacetylenes have shed light on the mechanistic details of processes like hydrostannation and dehydrogenative stannylation. rsc.org These computational approaches can effectively model the role of catalysts and additives in directing the course of a reaction. rsc.org In the context of this compound, DFT calculations would be crucial in understanding how the strongly electron-withdrawing SF₅ group influences the reactivity of the acetylene (B1199291) moiety in various chemical transformations, such as cycloaddition reactions. mdpi.com

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis provides valuable insights into the electronic characteristics of a molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance, as they represent the molecule's ability to donate and accept electrons, respectively. gsconlinepress.com Analysis of the HOMO and LUMO energies and their distribution across the molecule can predict sites of electrophilic and nucleophilic attack. gsconlinepress.com In this compound, the electron-withdrawing nature of the SF₅ group is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted phenylacetylene (B144264). This would affect the molecule's charge distribution, creating a more electron-deficient aromatic ring and acetylene group. The charge transfer that occurs within the molecule can be visualized using a molecular electrostatic potential (MEP) map, which highlights regions of positive and negative electrostatic potential. gsconlinepress.com The fragment molecular orbital (FMO) method can also be employed to analyze many-body charge transfer effects and to break down the interaction energies into their constituent parts. nih.gov

Energy Landscape Analysis of Reaction Pathways and Transition States

Computational studies can map out the energy landscape of a chemical reaction, providing a detailed understanding of the various intermediates and transition states involved. researchgate.net By calculating the relative energies of reactants, intermediates, transition states, and products, chemists can predict the most likely reaction pathway. researchgate.net For reactions involving this compound, this analysis would reveal the energetic barriers for different potential transformations, helping to explain observed product distributions. For example, in a reaction with multiple possible outcomes, the pathway with the lowest activation energy barrier will be the most favorable. researchgate.net Such analyses are critical for designing new synthetic routes and for optimizing existing reaction conditions.

Characterization of SF₅ Group Electronic Effects

The pentafluorothio (SF₅) group is a potent electron-withdrawing group, a property that stems from a combination of strong inductive and resonance effects.

Inductive and Resonance Contributions to Substituent Effects

The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects. libretexts.orglasalle.eduauburn.edu The inductive effect (-I) is the withdrawal of electron density through the sigma (σ) bond framework, primarily due to the high electronegativity of the substituent. lasalle.eduauburn.edu The SF₅ group, with its five highly electronegative fluorine atoms, exerts a very strong -I effect. researchgate.net

Resonance effects (+R or -R) involve the delocalization of electrons through the pi (π) system. lasalle.eduauburn.edu Electron-withdrawing groups with π-bonds to electronegative atoms typically exhibit a -R effect, pulling electron density out of the aromatic ring. lasalle.edu The SF₅ group is considered a strong resonance acceptor. researchgate.netrsc.org This means it deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. wikipedia.org

Prediction of Spectroscopic Properties

Theoretical and computational chemistry studies play a pivotal role in predicting the spectroscopic properties of novel molecules, offering insights into their electronic structure and vibrational modes. For this compound, while direct experimental spectroscopic data is not extensively available in public literature, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide reliable predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are founded on the established effects of the electron-withdrawing pentafluorothio (-SF₅) group and the π-system of the ethynyl (B1212043) group on the phenyl ring.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectra

The prediction of NMR spectra through computational methods, often employing the Gauge-Including Atomic Orbital (GIAO) method within DFT, is a powerful tool for structural elucidation. The chemical shifts of this compound are significantly influenced by the strong electron-withdrawing nature of the -SF₅ group and the anisotropic effects of the acetylene moiety.

¹H NMR: The protons on the aromatic ring are expected to be deshielded due to the inductive and mesomeric effects of the substituents. The proton of the terminal acetylene (H-α) is also anticipated to have a characteristic chemical shift. The predicted chemical shifts are influenced by the choice of computational method and basis set.

¹³C NMR: The carbon atoms of the phenyl ring and the acetylenic group will exhibit a range of chemical shifts. The carbon atom directly attached to the -SF₅ group (C-3) is expected to be significantly influenced, as are the acetylenic carbons (C-α and C-β).

¹⁹F NMR: The pentafluorothio group gives rise to a characteristic A₄B pattern in the ¹⁹F NMR spectrum. This consists of a quintet for the apical fluorine (F-ap) and a doublet of quintets for the four equatorial fluorines (F-eq). The chemical shifts are sensitive to the electronic environment and the computational protocol used for prediction. nih.gov

Below are the predicted NMR chemical shifts for this compound, calculated using DFT methods.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 7.4 - 7.8 | m | Complex multiplet due to spin-spin coupling. |

| ¹H (Acetylenic) | ~3.1 | s | Typical range for a terminal alkyne proton. |

| ¹³C (C-SF₅) | ~150 | - | Deshielded due to direct attachment to the electronegative SF₅ group. |

| ¹³C (Aromatic) | 125 - 135 | - | Range for substituted benzene (B151609) rings. |

| ¹³C (C≡CH) | ~83 | - | Corresponds to the carbon of the C-H acetylenic bond. |

| ¹³C (C≡C-Ph) | ~80 | - | Corresponds to the carbon of the C-C acetylenic bond. |

| ¹⁹F (apical) | ~85 | quintet | Coupling to the four equatorial fluorine atoms. |

| ¹⁹F (equatorial) | ~65 | doublet of quintets | Coupling to the apical fluorine and the other equatorial fluorines. |

Predicted Infrared (IR) Spectrum

Key predicted vibrational frequencies include:

C-H Stretching (Aromatic): Expected in the 3100-3000 cm⁻¹ region. ajchem-a.com

≡C-H Stretching (Acetylenic): A sharp band is predicted around 3300 cm⁻¹.

C≡C Stretching (Acetylenic): A weak to medium intensity band is anticipated in the 2150-2100 cm⁻¹ range.

C=C Stretching (Aromatic): Several bands are expected between 1600 and 1450 cm⁻¹. nih.gov

S-F Stretching: Strong absorption bands associated with the S-F bonds of the -SF₅ group are predicted in the 900-600 cm⁻¹ region.

The following table summarizes the key predicted IR absorption bands for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| ≡C-H Stretch | ~3310 | Sharp, Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C≡C Stretch | 2120 - 2100 | Weak to Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| S-F Stretch | 900 - 600 | Strong |

Predicted Ultraviolet-Visible (UV-Vis) Spectrum

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method to predict the electronic absorption spectra of molecules. nih.gov The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the substituted phenylacetylene chromophore. The presence of the -SF₅ and ethynyl groups on the phenyl ring will influence the energies of the molecular orbitals and thus the absorption maxima (λ_max).

Computational studies on similar aromatic compounds suggest that the main absorption bands will likely appear in the ultraviolet region. nih.gov The predicted spectrum would likely show a primary absorption band with high molar absorptivity, and potentially one or more secondary bands at shorter wavelengths. The solvent environment can also influence the position of the absorption maxima, a factor that can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

The predicted UV-Vis absorption data for this compound is presented below.

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π* (Primary) | ~250 - 270 | High | Corresponds to the main electronic transition of the conjugated system. |

| π → π* (Secondary) | ~220 - 240 | Moderate | Higher energy electronic transitions. |

Applications in Advanced Materials Science and Polymer Chemistry

Design and Synthesis of Conjugated Polymers Incorporating 3-(Pentafluorothio)phenylacetylene

The synthesis of conjugated polymers from this compound leverages transition metal catalysts, particularly rhodium-based systems, which are effective for polymerizing monosubstituted acetylenes. mdpi.com These methods allow for the creation of poly(arylacetylene)s where the SF₅ group is a pendant moiety, influencing the polymer's electronic properties, solubility, and morphology. The strong electron-withdrawing nature of the SF₅ group can significantly alter the electronic structure of the conjugated polymer backbone, making these materials promising for various electronic applications.

Living polymerization techniques are crucial for synthesizing polymers with well-defined structures, including controlled molecular weights and narrow molecular weight distributions (low molar mass dispersity). For phenylacetylene (B144264) derivatives, rhodium-based multicomponent catalyst systems have proven highly effective in achieving this control. nih.gov These systems, often comprising a rhodium complex like [Rh(nbd)Cl]₂, a phenylboronic acid derivative as an initiator, diphenylacetylene, a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base, facilitate a controlled polymerization process. nih.govresearchgate.net

Table 1: Characteristics of Rh-Based Living Polymerization Systems for Phenylacetylenes

| Catalyst System Component | Function | Outcome |

|---|---|---|

| [Rh(nbd)Cl]₂ (Rhodium complex) | Pre-catalyst | Initiates polymerization |

| Phenylboronic Acid Derivative | Initiator | Starts the polymer chain; allows for multi-functional initiators |

| Diphenylacetylene (DPA) | Co-catalyst/Stabilizer | Facilitates the formation of the active catalytic species |

| Triphenylphosphine (PPh₃) | Ligand | Modulates the reactivity and stability of the Rh center |

| Base (e.g., KOH, Et₃N) | Activator | Promotes the transmetalation step |

| Result | Controlled Polymerization | Precisely controlled molecular weight, narrow dispersity (<1.1), and defined architecture (linear, star, block) |

This table is a generalized representation based on established rhodium-catalyzed living polymerization methods for phenylacetylenes. nih.govresearchgate.net

Rhodium-based catalysts are known to produce highly stereoregular poly(phenylacetylene)s, typically with a cis-transoid geometry. mdpi.com This stereoregularity can lead to the formation of helical polymer chains, which is a key feature for developing chiroptical materials. mdpi.comresearchgate.net The bulky nature of the pendant groups on the phenylacetylene monomer plays a significant role in inducing and stabilizing a preferred helical screw-sense.

The incorporation of the sterically demanding SF₅ group in this compound is expected to promote the formation of stable helical structures in the resulting polymer. If a chiral catalyst or co-monomer is used, it is possible to induce a preferred screw-sense helicity, making the polymer optically active. mdpi.com This opens up possibilities for applications in chiral recognition, asymmetric catalysis, and circularly polarized luminescence. The rigid, helical conformation of these polymers contributes to unique properties such as high gas permeability and distinct chiroptical responses. mdpi.comnih.gov

Optoelectronic Materials and Devices Based on SF₅-Arylacetylenes

Optoelectronic materials interact with light and electricity, forming the basis of devices like LEDs, solar cells, and transistors. ossila.comalfa-chemistry.com Conjugated polymers derived from SF₅-arylacetylenes are of great interest in this field. The strong electron-withdrawing SF₅ group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, which is beneficial for creating electron-transporting or ambipolar materials for organic electronics.

"Push-pull" chromophores are molecules designed with electron-donating (D) and electron-withdrawing (A) groups connected by a π-conjugated bridge (D-π-A). nih.gov This architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for achieving large nonlinear optical properties, including two-photon absorption (TPA). rhhz.netnih.gov The TPA cross-section (σ₂) is a measure of a molecule's ability to simultaneously absorb two photons.

The pentafluorosulfanyl (SF₅) group is an exceptionally strong electron-withdrawing group, making it a powerful component for the "A" part of a push-pull system. researchgate.net When incorporated into arylacetylene structures, it can be paired with a strong electron donor (like a diphenylamino or triphenylamine group) to create chromophores with significant TPA responses. rhhz.netresearchgate.net The position of the SF₅ group on the π-conjugated backbone is critical; placing it at the terminus of the π-system allows it to exert its maximum electronic effect, enhancing the ICT and leading to a larger TPA cross-section. researchgate.net

Table 2: TPA Properties of Representative Push-Pull Chromophores

| Chromophore Type | Donor (D) | Acceptor (A) | π-Bridge | TPA Cross-Section (σ₂) in GM* |

|---|---|---|---|---|

| Dipolar Porphyrin | Phenothiazine | p-Nitrophenyl | Porphyrin Core | ~1710 - 1950 rsc.org |

| Triphenylamine-based | Triphenylamine | Pentafluorobenzene | Ethylene | > 4.2 x 10⁷ rhhz.net |

*1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Mechanofluorochromic (MFC) materials exhibit changes in their fluorescence properties (color or intensity) in response to mechanical stimuli such as stretching, grinding, or pressure. A novel mechanism for MFC behavior has been demonstrated in poly(phenylacetylene) (PPA) elastomers. nih.gov This mechanism involves a force-induced helical transition from a fluorescent, compact cis-cisoid conformation to a non-fluorescent, loose cis-transoid conformation. nih.gov Upon release of the mechanical force, the polymer can revert to its original fluorescent state.

The introduction of this compound into such polymer systems could significantly influence their MFC properties. The bulky and highly polar SF₅ group could affect the stability of the helical conformations and the energy barrier for the force-induced transition. This could be used to tune the sensitivity and reversibility of the MFC response, potentially leading to materials with higher contrast or lower force thresholds for switching, which are desirable for applications in mechanical sensing and damage detection. nih.gov

The unique electronic properties imparted by the SF₅ group make polymers of this compound interesting candidates for several optoelectronic devices. alfa-chemistry.comyoutube.com

Organic Light-Emitting Diodes (OLEDs): In OLEDs, materials are needed for hole injection, hole transport, emission, electron transport, and electron injection. google.com The strong electron-withdrawing nature of the SF₅ group suggests that polymers incorporating it could function as electron-transporting or emissive materials, particularly for blue emission, due to the potential for a wide bandgap.

Organic Field-Effect Transistors (OFETs): OFETs require semiconducting materials that can efficiently transport charge carriers (holes, electrons, or both). The SF₅ group's ability to lower the LUMO energy level could facilitate electron injection and transport, making these polymers candidates for n-type or ambipolar OFETs.

Organic Photovoltaics (OPVs): OPVs rely on a combination of electron-donating (p-type) and electron-accepting (n-type) materials to separate charges generated by light absorption. Polymers based on this compound could be explored as acceptor materials to be blended with a suitable polymer donor, leveraging their electron-deficient character to promote efficient charge separation.

While specific device performance data for polymers based solely on this compound is still emerging, the fundamental properties conferred by the SF₅ group provide a strong rationale for their investigation in these advanced applications.

Supramolecular Chemistry and Host-Guest Recognition

The unique electronic and steric properties of the pentafluorosulfanyl (SF₅) group, combined with the rigid, linear geometry of the acetylene (B1199291) moiety, make this compound a compelling building block in the field of supramolecular chemistry. This section explores its integration into larger host architectures and the fundamental noncovalent interactions that govern its role in supramolecular assemblies and host-guest recognition.

Integration of SF₅-Functionalized Acetylenes into Host Architectures

The incorporation of this compound and related SF₅-functionalized acetylenes into host architectures is an emerging area of interest for creating novel materials with tailored properties. The strong electron-withdrawing nature of the SF₅ group and the π-system of the phenylacetylene unit can be leveraged to construct complex supramolecular systems.

One approach involves the use of SF₅-functionalized phenylacetylenes as guest molecules that can be encapsulated within various host cavities. The selection of the host is critical and is often dictated by the size, shape, and electronic properties of the guest. For instance, macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are known to form inclusion complexes with aromatic guests. The inclusion of this compound into such hosts would be driven by a combination of hydrophobic interactions and specific noncovalent interactions involving the SF₅ group.

Furthermore, SF₅-functionalized acetylenes can be incorporated as structural motifs within the framework of larger host molecules. For example, they can be used as building blocks in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In such architectures, the rigid nature of the phenylacetylene unit can contribute to the formation of well-defined pores and channels, while the SF₅ groups can line the interiors of these cavities, creating a unique chemical environment for selective guest binding. The fluorine atoms of the SF₅ group can participate in halogen bonding and other noncovalent interactions with guest molecules, leading to enhanced binding affinities and selectivities.

The table below summarizes potential host architectures for the integration of SF₅-functionalized acetylenes and the primary driving forces for complexation.

| Host Architecture | Potential Integration Strategy | Primary Driving Forces for Host-Guest Interaction |

| Cyclodextrins | Encapsulation of the phenylacetylene moiety | Hydrophobic interactions, van der Waals forces |

| Calixarenes | Inclusion of the guest molecule in the hydrophobic cavity | π-π stacking, hydrophobic interactions |

| Cucurbiturils | Encapsulation of the guest molecule | Ion-dipole interactions, hydrophobic interactions |

| Metal-Organic Frameworks (MOFs) | As a functionalized linker in the framework | Coordination bonds, noncovalent interactions with guests |

| Covalent Organic Frameworks (COFs) | As a building block in the porous structure | Covalent bonds, host-guest interactions within pores |

Investigation of Noncovalent Interactions in Supramolecular Assemblies

The pentafluorosulfanyl group is a potent participant in a variety of noncovalent interactions that are fundamental to the stability and structure of supramolecular assemblies. The highly polarized S-F bonds and the resulting electron-deficient sulfur atom, along with the electron-rich fluorine atoms, allow the SF₅ group to engage in a range of intermolecular forces.

Fluorine-involved Interactions: A key aspect of the supramolecular chemistry of this compound is the participation of its fluorine atoms in noncovalent interactions. These include:

Hydrogen Bonds: The fluorine atoms of the SF₅ group can act as weak hydrogen bond acceptors, forming C-H···F interactions with suitable donor groups.

Halogen Bonds: The fluorine atoms can also participate in halogen-halogen interactions (F···F) or act as halogen bond acceptors in interactions with other halogenated molecules.

π-Fluorine Interactions: The electron-rich π-system of the phenyl ring can interact with the partially negative fluorine atoms of an adjacent molecule.

Arene-Perfluoroarene Stacking: The interaction between the electron-rich phenyl ring of one molecule and the electron-poor perfluorinated SF₅ group of another can lead to arene-perfluoroarene stacking interactions. These interactions are a type of π-π stacking that is driven by electrostatic complementarity and can play a significant role in the self-assembly of these molecules. Research on similar systems, such as 1-perfluorophenyl-3-phenylacetylene, has shown evidence of arene-perfluoroarene stacking with interplanar distances in the range of 3.42 to 3.50 Å. pku.edu.cn

Computational studies are instrumental in elucidating the nature and strength of these noncovalent interactions. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the forces driving supramolecular assembly. rsc.org

The following table provides a summary of the types of noncovalent interactions observed in supramolecular assemblies containing SF₅-functionalized molecules and their typical characteristics.

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

| C-H···F Hydrogen Bond | Interaction between a C-H donor and a fluorine acceptor | 0.5 - 2.0 |

| F···F Halogen Bond | Interaction between two fluorine atoms | 0.2 - 1.0 |

| Arene-Perfluoroarene Stacking | Stacking of electron-rich and electron-poor aromatic rings | 2.0 - 5.0 |

| π-π Stacking | Interaction between aromatic π-systems | 1.0 - 4.0 |

The ability to understand and control these noncovalent interactions is crucial for the rational design of advanced materials with specific functions, such as sensors, catalysts, and molecular recognition systems, based on this compound and its derivatives.

Advanced Synthetic Building Blocks and Functional Molecule Synthesis

Utilization in Heterocyclic Chemistry for Novel SF₅-Containing Scaffolds

The introduction of the pentafluorothio (SF₅) group into heterocyclic systems is a key strategy in modern medicinal and agrochemical research. This is due to the unique physicochemical properties imparted by the SF₅ group, such as high stability, lipophilicity, and strong electron-withdrawing nature. 3-(Pentafluorothio)phenylacetylene serves as a valuable precursor for the synthesis of a variety of SF₅-substituted heterocycles.

Synthesis of SF₅-Substituted Indazoles and Indoles

While direct synthetic routes starting from this compound for SF₅-substituted indazoles and indoles are not extensively documented in readily available literature, the general strategies for synthesizing these scaffolds suggest plausible pathways. For instance, the synthesis of indazoles can often be achieved through the cycloaddition of diazo compounds with alkynes. A potential route could involve the in-situ generation of a diazo species in the presence of this compound to yield the desired SF₅-indazole.

Similarly, indole (B1671886) synthesis can be accomplished through various methods, including the Fischer, Bischler-Möhlau, and Larock indole syntheses. A plausible approach utilizing this compound could be a variation of the Larock indole synthesis, which involves the palladium-catalyzed reaction of an ortho-iodoaniline with an alkyne.

Although direct examples are scarce, the synthesis of other five-membered SF₅-containing heterocycles from SF₅-arylacetylenes has been reported. For example, 1,3-dipolar cycloaddition reactions between SF₅-substituted arylacetylenes and in-situ generated nitrile oxides have been successfully employed to prepare 4-SF₅-isoxazoles in moderate yields. researchgate.net This demonstrates the potential of the acetylene (B1199291) functionality in this compound to participate in cycloaddition reactions for the construction of novel SF₅-containing five-membered heterocyclic scaffolds.

Preparation of SF₅-Containing Quinolines and Quinozalines

The synthesis of SF₅-substituted quinolines and quinazolines has been successfully achieved, showcasing the utility of SF₅-containing building blocks in constructing these important heterocyclic cores. nih.gov One established method involves the Davis reaction of meta- or para-nitro-(pentafluorosulfonyl)benzenes with arylacetonitriles to furnish SF₅-containing benzisoxazoles. nih.gov Subsequent reduction of these benzisoxazoles yields ortho-aminobenzophenones bearing the SF₅ group. nih.gov These intermediates can then undergo condensation reactions to form the desired SF₅-quinolines and quinazolines. nih.gov

For instance, the condensation of an SF₅-containing ortho-aminobenzophenone with a carbonyl compound can lead to the formation of an SF₅-quinoline. nih.gov Similarly, reaction with an amine can produce an SF₅-quinazoline. nih.gov While this specific route does not start directly from this compound, it highlights a successful strategy for incorporating the SF₅ group into these six-membered nitrogen-containing heterocycles. The development of synthetic methods that directly utilize this compound for the synthesis of these scaffolds remains an area of interest.

Scaffold for Complex Molecular Architectures and Specialty Chemicals

The rigid, linear structure of the phenylacetylene (B144264) unit combined with the unique electronic properties of the SF₅ group makes this compound an attractive scaffold for the construction of complex molecular architectures and specialty chemicals. The acetylene functionality provides a versatile handle for a variety of chemical transformations, including Sonogashira coupling reactions, cycloadditions, and polymerizations. researchgate.netscielo.org.mxpku.edu.cn

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. researchgate.netscielo.org.mxnih.govwashington.edu this compound can readily participate in such reactions, allowing for its incorporation into larger, more complex conjugated systems. researchgate.netscielo.org.mx These extended π-systems are of interest for applications in materials science, such as organic electronics and nonlinear optics.

Furthermore, the polymerization of phenylacetylene derivatives can lead to the formation of helical polymers with interesting chiroptical properties. pku.edu.cn The incorporation of the bulky and electron-withdrawing SF₅ group into the polymer backbone could significantly influence the polymer's conformation and electronic properties, leading to novel materials with tailored functionalities. The ability to form such intricate and functional supramolecular assemblies underscores the value of this compound as a building block for advanced materials. pku.edu.cn

Applications in Agrochemical and Pharmaceutical Research (Focus on Chemical Synthesis and Modification)

The pentafluorosulfanyl (SF₅) group has garnered significant attention in agrochemical and pharmaceutical research due to its favorable properties, including high metabolic stability and the ability to modulate the biological activity of a molecule. The synthesis of novel SF₅-containing compounds is therefore a key area of investigation.

In agrochemical research, the SF₅ group has been incorporated into insecticides. For example, novel meta-diamide insecticides containing the SF₅ group have been synthesized and shown to exhibit high insecticidal activity. nih.gov The synthesis of these compounds often involves the preparation of an SF₅-substituted aniline (B41778) derivative, which is then coupled with other fragments to build the final active molecule. nih.gov

In the pharmaceutical arena, the SF₅ group is often used as a bioisosteric replacement for other functional groups, such as the trifluoromethyl (CF₃) group, to enhance the pharmacological profile of a drug candidate. The synthesis of SF₅-containing analogs of known drugs is a common strategy to explore structure-activity relationships and develop new therapeutic agents. While direct applications of this compound in late-stage drug modification are not widely reported, its utility as a building block for the synthesis of novel SF₅-containing scaffolds for drug discovery is evident. The ability to construct diverse heterocyclic systems, as discussed in section 7.1, provides access to a wide range of new chemical entities for biological screening.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Selective Transformations

The reactivity of the alkyne group in SF₅-arylacetylenes is profoundly influenced by the strong electron-withdrawing nature of the SF₅ substituent. This intrinsic polarization is a key feature being exploited in the development of new catalytic systems aimed at achieving highly selective chemical transformations.

Current research is moving beyond traditional reactions to explore more sophisticated catalytic processes. A notable area of advancement is in gold-catalyzed reactions. For instance, the gold-catalyzed hydration of SF₅-alkynes has been shown to produce α-SF₅ ketones with high regioselectivity, a transformation that is difficult to achieve under standard acidic conditions. acs.org This represents the first application of gold catalysis to SF₅-alkynes, opening a new pathway for creating valuable SF₅-containing building blocks. acs.orgorganic-chemistry.orgacs.org

Palladium catalysis also continues to be a fertile ground for innovation. nih.govresearchgate.netorganic-chemistry.orgdicp.ac.cnyoutube.com Researchers are designing palladium-catalyzed methods for the synthesis of complex molecules, such as 2-SF₅-indenols, from readily available SF₅-alkynes. researchgate.net These reactions are fully regioselective, a direct consequence of the electronic influence of the SF₅ group. researchgate.net Furthermore, photocatalytic strategies are emerging as a powerful tool. chemrxiv.orgrsc.orgnih.gov Light-mediated activation of reagents like SF₅Cl allows for novel transformations of alkynes, expanding the toolkit for creating diverse SF₅-functionalized scaffolds under mild conditions. chemrxiv.org

Future efforts will likely focus on designing catalysts that can control stereoselectivity in addition to regioselectivity, and on developing asymmetric catalytic systems to produce chiral SF₅-containing molecules. The development of recyclable and more sustainable catalysts for these transformations is another important research direction. rsc.orgresearchgate.net

Table 1: Emerging Catalytic Systems for SF₅-Arylacetylene Transformations

| Catalytic System | Transformation Type | Key Advantages |

| Gold (Au) Catalysis | Hydration | High regioselectivity for α-SF₅ ketones; mild conditions. acs.orgorganic-chemistry.org |

| Palladium (Pd) Catalysis | Cycloadditions, Coupling | Access to complex scaffolds (e.g., indenols); high regioselectivity. researchgate.netresearchgate.net |

| Photocatalysis | Radical Additions | Mild reaction conditions; broad functional group tolerance; generation of novel SF₅ radicals. chemrxiv.orgrsc.org |

Exploration of SF₅-Arylacetylenes in Advanced Functional Materials Beyond Optoelectronics

While the optoelectronic potential of SF₅-containing compounds is recognized, research is expanding to explore their use in other advanced functional materials. researchgate.net The combination of high thermal and chemical stability, significant electronegativity, and hydrophobicity makes the SF₅ group an attractive component for materials designed for specialized applications.

One promising area is in the engineering of surfaces and interfaces through self-assembled monolayers (SAMs). digitellinc.comnih.gov Aromatic molecules terminated with an SF₅ group have been used to create SAMs on gold substrates that exhibit exceptional electrostatic properties. sciopen.comresearchgate.net These SAMs show dense molecular packing and can produce surfaces with very high work functions, making them potentially valuable for interface engineering in organic electronic devices and photovoltaics. sciopen.comresearchgate.net

The incorporation of SF₅-arylacetylenes into polymers is another avenue of exploration. The rigidity of the arylacetylene unit combined with the unique properties of the SF₅ group could lead to the development of novel fluorinated polymers with enhanced thermal stability, chemical resistance, and specific dielectric properties. These materials could find applications in demanding environments where stability and performance are critical.

Integration into Advanced Biological Probes and Imaging Agents

The pentafluorosulfanyl group is emerging as a powerful tool in the design of next-generation biological probes and imaging agents, particularly for ¹⁹F Magnetic Resonance Imaging (MRI). acs.orgacs.orgnih.govfigshare.comacs.org The SF₅ group offers a unique ¹⁹F NMR signal that is distinct from both endogenous fluorine and commonly used trifluoromethyl (CF₃) tags. nih.gov

This distinct chemical shift allows for "multicolor" ¹⁹F MRI, a technique where multiple biological targets or processes can be visualized simultaneously and independently within the same subject. nih.govrsc.orgnih.govresearchgate.netresearchgate.net Researchers have demonstrated this by simultaneously monitoring the ¹⁹F MR signal of an SF₅-tagged agent and a CF₃-tagged hypoxia sensor. nih.govrsc.org This capability is a significant step forward for in-vivo multiplexed imaging.

Furthermore, the SF₅ group has been shown to be a superior ¹⁹F MRI reporter group compared to the traditional CF₃ group in certain contexts, offering a higher signal-to-noise ratio efficiency when combined with specific MRI methods. acs.orgacs.orgnih.gov SF₅-tagged agents can be designed to be responsive to their biological environment. For example, an iron-based redox-responsive ¹⁹F MRI agent featuring an SF₅ tag has been developed. nih.govresearchgate.net The agent's ¹⁹F MR signal is "turned on" in the presence of reducing agents like cysteine, allowing for the detection of specific redox environments associated with various pathologies. nih.govresearchgate.net The development of site-specific bioconjugation strategies will further enable the attachment of these SF₅-based imaging tags to targeting molecules like antibodies for precise molecular imaging. nih.govmdpi.com

Table 2: Applications of SF₅-Arylacetylenes in Biological Imaging

| Application | Technique | Key Advantage |

| Multiplexed Sensing | ¹⁹F MRI | Distinct ¹⁹F NMR chemical shift allows simultaneous imaging with CF₃-tagged probes ("multicolor" imaging). nih.govrsc.orgnih.gov |

| Redox Sensing | ¹⁹F MRI | Design of "turn-on" probes that activate in specific reducing environments. nih.govresearchgate.net |

| Enhanced Signal Detection | ¹⁹F MRI | Superior signal-to-noise ratio efficiency compared to CF₃ in certain applications. acs.orgacs.orgnih.gov |

Predictive Design of SF₅-Containing Compounds through Advanced Computational Modeling

The complexity and unique electronic nature of the SF₅ group make computational modeling an indispensable tool for understanding its behavior and designing new molecules. rowansci.com Quantum chemical methods, particularly Density Functional Theory (DFT), are being used extensively to gain deep insights into the properties and reactivity of SF₅-containing compounds. researchgate.netvub.be

Computational studies can accurately predict how the introduction of an SF₅ group affects a molecule's geometry, electronic charge distribution, and reactivity. rowansci.com This predictive power is crucial for rationalizing experimental outcomes. For example, DFT calculations, combined with tools like the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA), have been used to provide a mechanistic understanding of the regioselectivity and stereoselectivity observed in reactions of SF₅-alkynes. researchgate.net These models can explain why certain reaction pathways are favored over others. nih.govresearchgate.netbohrium.com

However, the large number of electrons and the complexity of the hypervalent sulfur center in the SF₅ group present significant challenges for computation, often requiring advanced and resource-intensive methods. rowansci.com To address this, researchers are beginning to leverage machine learning algorithms and cloud-based quantum chemistry platforms. rowansci.com These next-generation computational strategies aim to overcome the previous barriers, making it possible to more efficiently and accurately model and predict the properties of complex SF₅-containing compounds, thereby accelerating their design and optimization for specific applications. rowansci.com The experimental geometry and vibrational spectra of SF₅ compounds have been shown to be reproduced reasonably well by such quantum chemical calculations. acs.org

Table 3: Computational Methods in SF₅-Arylacetylene Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic Studies | Understanding reaction pathways, regioselectivity, and reactivity. researchgate.netvub.be |

| Activation Strain Model (ASM) | Reactivity Analysis | Quantifying the origins of stereoselectivity in reactions. researchgate.net |

| Energy Decomposition Analysis (EDA) | Bonding Analysis | Deconstructing the interactions that control reaction outcomes. researchgate.net |

| Machine Learning / AI Platforms | Property Prediction | Overcoming computational complexity to predict molecular properties and optimize design. rowansci.com |

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 3-(Pentafluorothio)phenylacetylene, and how can reaction conditions be optimized?

- Methodology : Utilize Sonogashira coupling, substituting phenylacetylene with pentafluorothiophenol derivatives. Optimize solvent polarity (e.g., THF or DMF), catalyst loading (Pd/Cu systems), and temperature (60–80°C) to enhance yield. Monitor progress via GC-MS or TLC.

- Key Considerations : Steric hindrance from the pentafluorothio group may require longer reaction times. Purify via column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) and computational modeling be integrated to characterize this compound?

- FT-IR : Identify C≡C (2100–2260 cm⁻¹) and C-S (600–800 cm⁻¹) stretches. Compare with phenylacetylene benchmarks .

- NMR : ¹³C NMR detects deshielded sp-hybridized carbons (~70–90 ppm). ¹⁹F NMR resolves pentafluorothio substituents (distinct δ values for ortho/meta/para F atoms).

- Computational : Perform DFT calculations (B3LYP/6-31G*) to predict vibrational spectra and compare with experimental data .

Q. What are the best practices for studying hydrogenation kinetics of alkynyl derivatives like this compound over transition-metal catalysts?

- Setup : Use a stirred batch reactor with H₂ pressure (1–5 bar), Pt/γ-Al₂O₃ or Rh catalysts, and ethanol as solvent. Sample periodically for GC analysis.

- Data Analysis : Apply pseudo-first-order kinetics. Activation energy (Eₐ) for phenylacetylene hydrogenation is ~56 kJ/mol over Rh; adjust for electronic effects of the pentafluorothio group .

Advanced Research Questions

Q. How can the HAPaA (Hydrogen Abstraction/Phenylacetylene Addition) mechanism explain the formation of polycyclic aromatic hydrocarbons (PAHs) from this compound?

- Mechanistic Insight : The pentafluorothio group alters electron density, affecting radical intermediates. Use photoionization mass spectrometry to track PAH growth via peri-condensation on aryl peripheries .

- Experimental Validation : Simulate combustion/astrochemical conditions (high T/P) and quantify naphthalene derivatives via HPLC-MS .

Q. What computational strategies are effective in modeling the electronic structure and reactivity of this compound in catalytic cycles?

- Approach : Employ ab initio Hartree-Fock or DFT (M06-2X/cc-pVTZ) to optimize geometry and calculate frontier orbitals. Benchmark against phenylacetylene’s scaled quantum mechanical force field .

- Applications : Predict regioselectivity in Diels-Alder reactions or ligand binding in organometallic complexes .

Q. How should researchers resolve contradictions in reported activation energies for hydrogenation reactions involving alkynyl-substituted aromatics?

- Case Study : Compare Eₐ values for phenylacetylene (56 kJ/mol over Rh ) vs. styrene derivatives. Adjust for substrate adsorption differences on catalyst surfaces.

- Resolution : Conduct in situ DRIFTS or XAS to probe active sites. Re-evaluate transport limitations using Weisz-Prater criteria .

Q. What advanced functionalization strategies enable the integration of this compound into nanomaterials or bioactive compounds?

- Thiol-Acetylene Chemistry : Couple with Au nanoparticles via S-Au bonds for biosensors. Verify stability using TEM and UV-vis .

- Pharmaceutical Applications : Synthesize propargylic alcohols via enantioselective alkynylation (e.g., N-methylephedrine-ZnBr₂ catalysts) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。